(4Z)-Lachnophyllum Lactone

Description

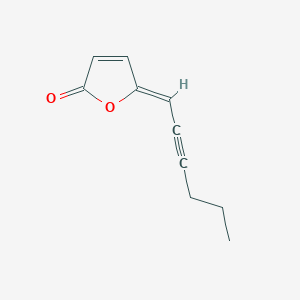

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-hex-2-ynylidenefuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUPYFCPQIPDNQ-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC=C1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC#C/C=C\1/C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81122-95-4, 23251-67-4 | |

| Record name | NSC121218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC101775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Allelopathic and phytotoxic effects of (4Z)-Lachnophyllum Lactone

An In-depth Technical Guide on the Allelopathic and Phytotoxic Effects of (4Z)-Lachnophyllum Lactone

Introduction

This compound is a naturally occurring acetylenic furanone that has garnered significant interest for its potent allelopathic and phytotoxic properties.[1][2] This compound, primarily isolated from invasive weed species such as Conyza bonariensis and Conyza canadensis, demonstrates significant potential as a bioherbicide.[1][2] Its ability to inhibit the growth of various parasitic and non-parasitic plant species makes it a compelling candidate for the development of sustainable agricultural pest management strategies.[1][3] This technical guide provides a comprehensive overview of the quantitative phytotoxic data, experimental protocols for its evaluation, and the logical framework of its biological activities.

Quantitative Data Presentation

The phytotoxic and biological activities of this compound have been quantified against a range of target organisms. The following tables summarize the effective concentrations required to inhibit growth (IC50/EC50) and other observed biological effects.

Table 1: Phytotoxic Effects of this compound on Various Plant Species

| Target Species | Effect Measured | Concentration | Unit | Citation |

| Cuscuta campestris (Dodder) | 50% Seedling Growth Inhibition (IC50) | 24.8 | µg/mL | [1][4] |

| Cuscuta campestris | ~85% Seedling Growth Inhibition | 0.3 | mM | [3][5] |

| Orobanche minor (Broomrape) | >70% Radicle Growth Inhibition | 0.3 | mM | [3][5] |

| Phelipanche ramosa (Broomrape) | >40% Radicle Growth Inhibition | 0.3 | mM | [3][5] |

| Lemna paucicostata (Duckweed) | 50% Growth Inhibition (IC50) | 104 | µM | [6] |

| Lepidium sativum (Garden Cress) | 10% Shoot Length Reduction (EC10) | 70.87 | mg/L | [2] |

| Lepidium sativum | 50% Shoot Length Reduction (EC50) | 85.89 | mg/L | [2][7] |

| Conyza bonariensis | High Seed Germination Inhibition | up to 0.1 | mM | [3][5] |

Table 2: Ecotoxicological and Antifungal Effects of this compound

| Target Organism | Effect Measured | Concentration | Unit | Citation |

| Aliivibrio fischeri (Bacterium) | 10% Bioluminescence Inhibition (EC10) | 0.524 | mg/L | [2][7] |

| Aliivibrio fischeri | 50% Bioluminescence Inhibition (EC50) | 8.078 | mg/L | [2][7] |

| Raphidocelis subcapitata (Alga) | 10% Growth Inhibition (EC10) | 0.304 | mg/L | [2][7] |

| Raphidocelis subcapitata | 50% Growth Inhibition (EC50) | 9.880 | mg/L | [2][7] |

| Daphnia magna (Crustacean) | 10% Immobilization (EC10, 48h) | 1.499 | mg/L | [2] |

| Daphnia magna | 50% Immobilization (EC50, 48h) | 1.728 | mg/L | [2][7] |

| Verticillium dahliae (Fungus) | Mycelial Growth Reduction | 1 | mM | [3][5] |

| Colletotrichum species (Fungi) | Fungal Growth Inhibition | 10 and 100 | µ g/spot | [2][6] |

| Penicillium digitatum (Fungus) | Antifungal Activity | Not specified | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the study of this compound.

Isolation and Identification from Conyza bonariensis

The isolation of this compound is typically achieved through a bioactivity-guided fractionation process.[1][4]

-

Extraction: Lyophilized tissues of Conyza bonariensis are extracted with a solvent mixture, such as methanol-water (1:1, v/v) with 1% NaCl. The suspension is stirred for 24 hours at room temperature.[1]

-

Centrifugation and Partitioning: The mixture is centrifuged, and the resulting supernatant is extracted with a non-polar solvent like dichloromethane (CH2Cl2).[1]

-

Bioactivity-Guided Fractionation: The crude extract is subjected to chromatographic techniques (e.g., Thin-Layer Chromatography or Column Chromatography) to separate its components. Fractions are collected and tested for phytotoxic activity.[1][4]

-

Purification: Active fractions are further purified using methods like preparative TLC on silica gel to isolate the pure compound.[1]

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, primarily Proton Nuclear Magnetic Resonance (¹H NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). The structure is confirmed by comparing the spectral data with published literature values.[1][4]

In Vitro Phytotoxicity Bioassay against Cuscuta campestris

This protocol assesses the inhibitory effect of the compound on the seedling growth of the parasitic plant Cuscuta campestris.[1][4]

-

Seed Preparation: Cuscuta seeds are scarified to facilitate germination.[1]

-

Preparation of Test Solutions: this compound is dissolved in dimethyl sulfoxide (DMSO) and then diluted with sterilized distilled water to achieve a range of test concentrations (e.g., 5, 10, 25, 50, 75, and 100 µg/mL). The final concentration of DMSO is kept constant across all treatments, typically at 2%.[1][4]

-

Assay Setup: Aliquots (1 mL) of each test solution are applied to filter paper discs placed in Petri dishes. The scarified Cuscuta seeds are then placed on these discs. A control group using 2% DMSO in sterile distilled water is included.[1][4]

-

Incubation: The Petri dishes are incubated for a period of six days under controlled conditions.[1][4]

-

Data Collection and Analysis: After the incubation period, the length of the Cuscuta seedlings is measured. The percentage of growth inhibition relative to the control is calculated, and the dose-response curve is used to determine the IC50 value.[1][4]

Germination and Shoot Growth Assay using Lepidium sativum

This assay evaluates the potential phytotoxic effects on a model non-target crop species.[2][7]

-

Preparation of Test Medium: Ten grams of soil medium are placed in appropriate containers (e.g., Petri dishes).[7]

-

Application of Test Compound: The soil is treated with solutions of this compound at various concentrations (e.g., 1.73 to 94 mg/L). A negative control with no compound is also prepared.[7]

-

Sowing and Incubation: Ten seeds of Lepidium sativum are placed in each container. The tests are conducted in triplicate and incubated at 25 ± 1°C in darkness for 3 days.[7]

-

Data Measurement: After 3 days, the number of germinated seeds is counted, and the length of the shoots is measured.[2][7]

-

Analysis: The germination percentage and the inhibition of shoot elongation are calculated relative to the control group. Dose-response models are then applied to the data to estimate the EC10 and EC50 values for shoot growth inhibition.[2][7]

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: Experimental workflow for the isolation and bioassay of this compound.

Caption: Logical relationships of this compound's biological effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Initial Investigations into the Mechanism of Action of (4Z)-Lachnophyllum Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone isolated from plants such as Conyza bonariensis, has demonstrated a broad spectrum of biological activities, including phytotoxic, antifungal, nematicidal, antileishmanial, and antimycobacterial effects. Initial investigations suggest that its mechanism of action is likely rooted in the chemical reactivity of its α,β-unsaturated lactone moiety, which can act as a Michael acceptor. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing proposed molecular interactions and signaling pathways.

Introduction

This compound is a secondary metabolite that has garnered significant interest for its potential applications in agriculture and medicine.[1][2][3] Its diverse biological activities suggest a mechanism of action that may target fundamental cellular processes conserved across a range of organisms. The presence of an α,β-unsaturated carbonyl group is a key structural feature, making it a potential electrophile for covalent interactions with biological nucleophiles.[1] This guide synthesizes the initial findings into the compound's mode of action to facilitate further research and development.

Quantitative Biological Activity Data

The biological activities of this compound have been quantified against various target organisms. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: Phytotoxic and Nematicidal Activity of this compound

| Activity Type | Target Organism | Parameter | Value | Reference |

| Phytotoxicity | Cuscuta campestris (seedling growth) | IC50 | 24.8 µg/mL | [1][4] |

| Phytotoxicity | Orobanche minor (radicle growth) | % Inhibition (at 0.3 mM) | >70% | [5][6] |

| Phytotoxicity | Phelipanche ramosa (radicle growth) | % Inhibition (at 0.3 mM) | >40% | [5][6] |

| Nematicidal Activity | Meloidogyne incognita | IC50 | 25.4 mg L⁻¹ | [2] |

Table 2: Antimicrobial and Ecotoxicological Activity of this compound

| Activity Type | Target Organism/Cell Line | Parameter | Value | Reference |

| Antifungal Activity | Verticillium dahliae (mycelial growth) | % Inhibition (at 1 mM) | Significant reduction | [5][6] |

| Antileishmanial Activity | Leishmania infantum (axenic amastigotes) | EC50 | 4.9 µM | [2] |

| Cytotoxicity | VERO cells | CC50 | 39.7 µM | [2] |

| Ecotoxicity | Aliivibrio fischeri | EC10 | 0.524 mg L⁻¹ | [7][8] |

| Ecotoxicity | Aliivibrio fischeri | EC50 | 8.078 mg L⁻¹ | [7][8] |

| Ecotoxicity | Raphidocelis subcapitata | EC10 | 0.304 mg L⁻¹ | [7][8] |

| Ecotoxicity | Raphidocelis subcapitata | EC50 | 9.880 mg L⁻¹ | [7][8] |

| Ecotoxicity | Daphnia magna | EC50 (48h) | 1.728 mg L⁻¹ | [7] |

Proposed Mechanism of Action: Michael Addition

The primary hypothesis for the mechanism of action of this compound is its function as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated lactone ring is susceptible to nucleophilic attack by biological macromolecules, such as proteins and enzymes. Cysteine residues, with their nucleophilic thiol groups, are particularly likely targets. This covalent modification can lead to the inhibition of enzyme activity or disruption of protein function, ultimately resulting in the observed biological effects.

Caption: Proposed Michael addition mechanism of this compound.

Potential Signaling Pathways

While specific signaling pathways affected by this compound have not yet been elucidated, the mechanism of action of similar furanone-containing compounds suggests potential targets.

Bacterial Quorum Sensing

Furanones, as structural analogs of N-acyl homoserine lactones (AHLs), are known to interfere with bacterial quorum sensing (QS).[1] this compound may act as an antagonist to QS receptors like LasR and RhlR in pathogenic bacteria, thereby inhibiting the expression of virulence factors and biofilm formation.[1][9][10]

Caption: Potential inhibition of bacterial quorum sensing by this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Phytotoxicity Assay against Cuscuta campestris

This protocol is adapted from the methodology used to determine the IC50 of this compound against Cuscuta campestris seedling growth.[4]

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterilized distilled water

-

Cuscuta campestris seeds

-

Filter paper discs

-

Petri dishes

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the stock solution in sterilized distilled water to achieve final concentrations ranging from 5 to 100 µg/mL. The final DMSO concentration should be kept constant at 2% in all treatments, including the control.

-

Scarify Cuscuta campestris seeds.

-

Place filter paper discs in Petri dishes and apply 1 mL of each test concentration or control solution (2% DMSO in sterilized distilled water) to triplicate discs.

-

Place the scarified seeds on the treated filter paper discs.

-

Incubate the Petri dishes for six days.

-

Measure the length of the Cuscuta seedlings.

-

Calculate the percentage of inhibition relative to the control and determine the IC50 value.

-

Antifungal Mycelial Growth Inhibition Assay

This protocol is a general methodology for assessing the antifungal activity of natural products against filamentous fungi.

-

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO)

-

Fungal culture (e.g., Verticillium dahliae)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Petri dishes

-

-

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Incorporate the lactone into the molten PDA at the desired final concentrations (e.g., 1 mM). A solvent control should also be prepared.

-

Pour the amended and control PDA into Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.

-

Incubate the plates at an appropriate temperature for the specific fungus.

-

Measure the radial growth of the mycelium at regular intervals until the control plate is fully grown.

-

Calculate the percentage of mycelial growth inhibition compared to the control.

-

Antileishmanial Activity Assay

This protocol outlines a method for determining the EC50 of a compound against Leishmania amastigotes.[2]

-

Materials:

-

This compound

-

Leishmania infantum axenic amastigotes

-

Appropriate culture medium (e.g., Schneider's Drosophila Medium)

-

96-well microtiter plates

-

Resazurin solution

-

-

Procedure:

-

Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

-

Add a suspension of Leishmania infantum axenic amastigotes to each well.

-

Include a positive control (e.g., Amphotericin B) and a negative control (cells with medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2).

-

After the incubation period, add resazurin solution to each well and incubate further to allow for color development.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the EC50 value.

-

Nematicidal Assay

This protocol is based on the method used to evaluate the nematicidal activity of this compound against Meloidogyne incognita.[2]

-

Materials:

-

This compound

-

Meloidogyne incognita second-stage juveniles (J2)

-

Tween 20

-

DMSO

-

Water

-

24-well plates

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare test solutions at various concentrations in water containing a small amount of Tween 20 as a surfactant.

-

Dispense the test solutions into the wells of a 24-well plate.

-

Add a suspension of a known number of M. incognita J2 to each well.

-

Include a control group with water, Tween 20, and DMSO.

-

Incubate the plates at a suitable temperature (e.g., 25-28°C).

-

After a defined period (e.g., 24-72 hours), count the number of dead nematodes. Nematodes are considered dead if they are immobile and do not respond to probing.

-

Calculate the percentage of mortality, correcting for any mortality in the control group using the Schneider-Orelli formula.

-

Determine the IC50 value.

-

Conclusion and Future Directions

Initial investigations into the mechanism of action of this compound strongly suggest that its broad biological activities are mediated by the covalent modification of biological macromolecules via Michael addition. While specific cellular signaling pathways have yet to be definitively identified for this compound, its structural similarity to other bioactive furanones points towards promising avenues for future research, particularly in the areas of bacterial quorum sensing and the modulation of inflammatory and oxidative stress pathways.

Future studies should focus on:

-

Target Identification: Employing proteomic and transcriptomic approaches to identify the specific molecular targets of this compound in various organisms.

-

Pathway Elucidation: Investigating the downstream effects of target modification on key signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for desired applications.

A deeper understanding of the molecular mechanisms underlying the diverse activities of this compound will be crucial for its development as a novel therapeutic or agrochemical agent.

References

- 1. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 6. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Allelopathic Potential of (4Z)-Lachnophyllum Lactone from Conyza bonariensis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conyza bonariensis, a widespread and invasive weed, has garnered scientific attention for its potent allelopathic properties. A key bioactive constituent responsible for this activity has been identified as (4Z)-Lachnophyllum lactone, a polyacetylene compound. This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activity of this compound from C. bonariensis. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its quantitative phytotoxic effects on various parasitic plant species. This document aims to serve as a valuable resource for researchers exploring natural compounds for the development of novel bioherbicides and other therapeutic agents.

Introduction

The search for effective and environmentally benign herbicides is a continuous endeavor in agricultural science. Allelopathy, the chemical inhibition of one plant by another, offers a promising avenue for the discovery of natural product-based weed control agents. Conyza bonariensis (L.) Cronquist, commonly known as hairy fleabane, is a plant species known for its invasive nature and allelopathic potential.[1] Recent studies have successfully isolated and characterized this compound as a major contributor to the phytotoxic activity of C. bonariensis extracts.[2][3] This acetylenic furanone has demonstrated significant inhibitory effects against the growth of several parasitic weeds, highlighting its potential for development as a bioherbicide.[1][2]

This whitepaper consolidates the current knowledge on this compound from C. bonariensis, with a focus on its quantitative biological activity and the experimental methodologies used for its study.

Quantitative Bioactivity of this compound

The phytotoxic effects of this compound have been quantified against various parasitic plant species. The following tables summarize the key findings from published research.

Table 1: Inhibitory Activity of this compound against Cuscuta campestris

| Concentration | Inhibition of Seedling Growth (%) | Reference |

| 100 µg/mL | >80% | [2] |

| 50 µg/mL | ~60% | [2] |

| 24.8 µg/mL (IC₅₀) | 50% | [2][3] |

| 10 µg/mL | ~20% | [2] |

| 0.3 mM | ~85% | [4][5][6] |

Table 2: Radicle Growth Inhibition of Parasitic Weeds by this compound

| Parasitic Weed Species | Concentration | Radicle Growth Inhibition (%) | Reference |

| Orobanche cumana | 1 mM | ~90% | [1] |

| 0.1 mM | ~70% | [1] | |

| Orobanche minor | 1 mM | ~80% | [1] |

| 0.1 mM | ~60% | [1] | |

| 0.3 mM | >70% | [4][5] | |

| Phelipanche ramosa | 1 mM | ~75% | [1] |

| 0.1 mM | ~50% | [1] | |

| 0.3 mM | >40% | [4][5] |

Experimental Protocols

The isolation and characterization of this compound from C. bonariensis involve a series of well-defined experimental procedures.

Plant Material and Extraction

-

Plant Collection: Aerial parts (shoots) of Conyza bonariensis are collected.[1]

-

Drying and Grinding: The plant material is air-dried at room temperature and then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with an organic solvent, typically dichloromethane[2] or ethyl acetate, at room temperature. The extraction is usually performed by maceration with stirring for a specified period (e.g., 24 hours), and the process is repeated multiple times to ensure exhaustive extraction.[1]

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Bioactivity-Guided Fractionation and Isolation

The crude extract is subjected to a bioactivity-guided fractionation process to isolate the active compound(s).

-

Initial Fractionation: The crude extract is often subjected to an initial fractionation step, for example, by partitioning between immiscible solvents of increasing polarity.

-

Chromatography: The active fraction is then purified using various chromatographic techniques. A common approach involves:

-

Silica Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.[1]

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase such as a methanol/water mixture.[1]

-

-

Bioassays: At each stage of fractionation, the resulting fractions are tested for their phytotoxic activity using a relevant bioassay (e.g., Cuscuta campestris seedling growth inhibition assay) to identify the fractions containing the active compound(s).[2]

Structural Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.[1][7]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or other mass spectrometry techniques are used to determine the molecular weight and elemental composition of the compound.[2]

-

Comparison with Literature Data: The obtained spectroscopic data are compared with previously reported data for known compounds to confirm the identity of this compound.[1]

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Bioactivity-guided isolation of this compound.

Conclusion

This compound, a naturally occurring polyacetylene from Conyza bonariensis, demonstrates significant phytotoxic activity against a range of parasitic weeds. The data and protocols presented in this whitepaper provide a solid foundation for further research into its mechanism of action and potential applications in agriculture. The development of this compound as a bioherbicide could offer a more sustainable solution for weed management. Further investigations into its toxicological profile and formulation optimization are warranted to fully realize its commercial potential. The compound has also shown nematicidal, antileishmanial, and antimycobacterial activities, suggesting broader applications in pest management and human health.[8][9]

References

- 1. Characterization of Conyza bonariensis Allelochemicals against Broomrape Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 7. Chemical Composition of Different Extracts of Conyza bonariensis: Insecticidal and Nematicidal Activities [scirp.org]

- 8. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

(4Z)-Lachnophyllum Lactone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Promising Secondary Metabolite with Diverse Bioactivities

Introduction

(4Z)-Lachnophyllum lactone is a naturally occurring secondary metabolite belonging to the class of acetylenic furanones. First isolated from various plant species, notably within the Asteraceae family, this compound has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, biosynthesis, and multifaceted bioactivities. Special emphasis is placed on its potential applications in agriculture and medicine, with detailed quantitative data, experimental protocols, and mechanistic insights to support further research and development.

Chemical Structure and Properties

This compound, systematically named (Z)-5-(hex-2-yn-1-ylidene)furan-2(5H)-one, is characterized by a furanone ring conjugated to an acetylenic side chain.[1] The "4Z" designation refers to the stereochemistry of the exocyclic double bond. This α,β-unsaturated lactone moiety is a key structural feature, believed to be crucial for its biological activity.

Molecular Formula: C₁₀H₈O₂ Molecular Weight: 162.17 g/mol Appearance: Typically isolated as a pure compound from plant extracts.

Natural Occurrence and Biosynthesis

This compound is predominantly found in plants of the Asteraceae family, particularly in the genera Conyza and Baccharis. It has been identified as a major bioactive constituent in species such as Conyza bonariensis and Conyza canadensis.[1][2]

The biosynthesis of this compound is believed to follow the polyacetylene pathway, which is common in the Asteraceae family. This pathway originates from fatty acids, such as oleic acid, which undergo a series of desaturation and other enzymatic modifications to produce a variety of acetylenic and furanone-containing compounds. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway is understood to involve the formation of crepenynic acid as a key intermediate.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for both agricultural and pharmaceutical applications.

Allelopathic and Herbicidal Activity

This lactone is a potent allelopathic agent, demonstrating significant phytotoxic effects against a variety of plant species, including parasitic weeds.[1][3] Its herbicidal activity makes it a promising candidate for the development of natural-based herbicides.

| Target Species | Activity | Value | Reference |

| Cuscuta campestris | IC₅₀ (seedling growth) | 24.8 µg/mL | [1][3][4] |

| Lemna paucicostata | IC₅₀ (growth inhibition) | 104 µM | [2] |

| Lactuca sativa | Phytotoxic Activity | Reported | [3] |

| Agrostis stolonifera | Phytotoxic Activity | Reported | [3] |

Antifungal Activity

This compound has demonstrated notable antifungal properties against several plant pathogenic fungi, suggesting its potential use as a natural fungicide in agriculture.

| Fungal Species | Activity | Value | Reference |

| Colletotrichum acutatum | Growth Inhibition | Active at 10 & 100 µ g/spot | [2] |

| Colletotrichum gloeosporioides | Growth Inhibition | Active at 10 & 100 µ g/spot | [2] |

| Colletotrichum fragariae | Growth Inhibition | Active at 10 & 100 µ g/spot | [2] |

| Penicillium digitatum | Growth Inhibition | Reported | [3] |

| Verticillium dahliae | Mycelial Growth Reduction | Active at 1 mM | [5][6] |

Nematicidal Activity

Studies have also revealed the nematicidal potential of this compound, indicating its possible application in the control of root-knot nematodes.

| Target Species | Activity | Value | Reference |

| Meloidogyne incognita | IC₅₀ | 75.3 mg/L (synthetic sample) | [7] |

Antileishmanial Activity

Of significant interest to drug development professionals is the antileishmanial activity of this compound. This suggests its potential as a lead compound for the development of new treatments for leishmaniasis.

| Target Species | Activity | Value | Reference |

| Leishmania infantum | Antileishmanial Potency | Strong (specific IC₅₀ not detailed in snippets) | [7] |

Mechanism of Action

The diverse biological activities of this compound are thought to be linked to its chemical structure, specifically the α,β-unsaturated lactone ring. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids.[1][8] The covalent modification of key enzymes or other cellular components through Michael addition is a plausible mechanism for its cytotoxic and inhibitory effects. However, further research is needed to identify the specific cellular targets.

Caption: Proposed mechanism of action via Michael addition.

Experimental Protocols

Bioactivity-Guided Isolation from Conyza bonariensis

The following protocol is a generalized procedure based on methodologies described in the literature for the isolation of this compound.[3][9]

-

Extraction:

-

Air-dried aerial parts of Conyza bonariensis are ground into a fine powder.

-

The powdered plant material is extracted with dichloromethane (or another suitable organic solvent) at room temperature with stirring for 24-48 hours.

-

The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Bioassay-Guided Selection:

-

Each fraction is tested for the desired biological activity (e.g., phytotoxicity against Cuscuta campestris seedlings).

-

The most active fractions are selected for further purification.

-

-

Purification:

-

Active fractions are further purified using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable solvent system.

-

The purity of the isolated compound is assessed by analytical HPLC.

-

-

Structure Elucidation:

-

The chemical structure of the purified compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

-

Caption: Workflow for bioactivity-guided isolation.

Total Synthesis

For drug development and large-scale applications, total synthesis provides a reliable source of this compound, overcoming the limitations of isolation from natural sources. A scalable synthesis has been reported, with a key step involving a Pd-Cu bimetallic cascade cross-coupling cyclization.[5][6] This allows for the production of gram-scale quantities of the compound and its analogues for further biological evaluation.

Conclusion and Future Perspectives

This compound is a compelling secondary metabolite with a wide array of biological activities. Its potent herbicidal and antifungal properties position it as a strong candidate for the development of novel, bio-based pesticides. Furthermore, its antileishmanial activity opens up avenues for the discovery of new therapeutic agents. Future research should focus on elucidating the specific molecular targets and further exploring its mechanism of action. The development of synthetic analogues could also lead to compounds with enhanced efficacy and selectivity. For drug development professionals, the established synthetic routes provide a clear path for producing sufficient quantities for preclinical and clinical studies. Continued investigation into this fascinating molecule holds significant promise for both agriculture and human health.

References

- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Bioassay-directed isolation and identification of phytotoxic and fungitoxic acetylenes from Conyza canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of (4Z)-Lachnophyllum Lactone: A Detailed Protocol for Researchers

Application Note & Protocol

Introduction

(4Z)-Lachnophyllum lactone is a naturally occurring butenolide with demonstrated phytotoxic and antifungal activities, making it a compound of significant interest for the development of novel agrochemicals. Its synthesis presents a valuable case study for researchers in organic chemistry, medicinal chemistry, and drug development. This document provides a detailed protocol for the total synthesis of this compound, based on the scalable methodology developed by Soriano et al.[1][2][3]. The key transformation in this synthetic route is a highly efficient Palladium-Copper bimetallic cascade cross-coupling cyclization.

This protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. All procedures should be carried out in a well-ventilated fume hood by trained personnel.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, wherein two key fragments, (Z)-3-iodoprop-2-enoic acid and deca-1,3-diyne , are synthesized separately and then coupled in the key palladium-copper catalyzed reaction.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Part 1: Synthesis of Precursor 1: (Z)-3-Iodoprop-2-enoic Acid

This protocol describes the stereoselective synthesis of the (Z)-isomer of 3-iodoprop-2-enoic acid from propiolic acid.

Reaction Scheme:

Caption: Synthesis of (Z)-3-Iodoprop-2-enoic Acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Propiolic acid | 70.05 | 7.0 g | 0.1 mol |

| Sodium iodide | 149.89 | 16.5 g | 0.11 mol |

| Sulfuric acid (98%) | 98.08 | 5.4 mL | 0.1 mol |

| Diethyl ether | - | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous MgSO4 | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propiolic acid in 100 mL of water.

-

To the stirred solution, add sodium iodide and stir until it is completely dissolved.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (Z)-3-iodoprop-2-enoic acid as a white solid.

Expected Yield: ~85%

Part 2: Synthesis of Precursor 2: Deca-1,3-diyne

This protocol outlines the synthesis of deca-1,3-diyne from 1-octyne and bromoacetylene via a Cadiot-Chodkiewicz coupling reaction.

Reaction Scheme:

Caption: Synthesis of Deca-1,3-diyne.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Octyne | 110.20 | 11.0 g | 0.1 mol |

| Bromoacetylene | 104.94 | ~0.1 mol | ~0.1 mol |

| Copper(I) chloride | 98.99 | 0.5 g | 5 mmol |

| Hydroxylamine hydrochloride | 69.49 | 1.4 g | 20 mmol |

| Ethylamine (70% in water) | 45.08 | 13 mL | ~0.15 mol |

| Methanol | - | 100 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated NH4Cl solution | - | As needed | - |

| Anhydrous MgSO4 | - | As needed | - |

Procedure:

-

Preparation of Bromoacetylene solution (handle with extreme care in a well-ventilated hood): Prepare a solution of bromoacetylene in diethyl ether from the dehydrobromination of 1,2-dibromoethylene with potassium hydroxide. Due to its instability, it is recommended to use it immediately in the next step.

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add copper(I) chloride, hydroxylamine hydrochloride, and 100 mL of methanol.

-

Add 1-octyne to the flask.

-

Cool the mixture to 0 °C in an ice bath and add the ethylamine solution dropwise.

-

Slowly add the ethereal solution of bromoacetylene to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by pouring the mixture into 200 mL of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure deca-1,3-diyne.

Expected Yield: ~70%

Part 3: Total Synthesis of this compound

This protocol describes the final palladium-copper bimetallic cascade cross-coupling cyclization to afford the target molecule.

Reaction Scheme:

Caption: Final step in the total synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Deca-1,3-diyne | 134.22 | 1.34 g | 10 mmol |

| (Z)-3-Iodoprop-2-enoic Acid | 197.96 | 2.18 g | 11 mmol |

| Pd(PPh3)2Cl2 | 701.90 | 0.35 g | 0.5 mmol |

| Copper(I) iodide | 190.45 | 0.19 g | 1 mmol |

| Triethylamine | 101.19 | 4.2 mL | 30 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |

| Ethyl acetate | - | As needed | - |

| Saturated NaHCO3 solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na2SO4 | - | As needed | - |

Procedure:

-

To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add deca-1,3-diyne, (Z)-3-iodoprop-2-enoic acid, Pd(PPh3)2Cl2, and copper(I) iodide.

-

Add 100 mL of anhydrous THF via syringe, followed by triethylamine.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Expected Yield: ~65%

Summary of Quantitative Data

| Step | Product | Starting Materials | Molar Ratio | Solvent | Catalyst(s) | Temp (°C) | Time (h) | Yield (%) |

| 1 | (Z)-3-Iodoprop-2-enoic Acid | Propiolic acid, NaI, H2SO4 | 1 : 1.1 : 1 | Water | - | RT | 24 | ~85 |

| 2 | Deca-1,3-diyne | 1-Octyne, Bromoacetylene | 1 : ~1 | Methanol/Ether | CuCl, NH2OH·HCl | 0 to RT | 5 | ~70 |

| 3 | This compound | Deca-1,3-diyne, (Z)-3-Iodoprop-2-enoic Acid | 1 : 1.1 | THF | Pd(PPh3)2Cl2, CuI | RT | 12 | ~65 |

Conclusion

This protocol provides a comprehensive and detailed guide for the total synthesis of this compound. The described methodology is robust, scalable, and relies on a key palladium-copper catalyzed cascade reaction. This synthetic route offers a reliable means for researchers to access this biologically active natural product for further investigation and potential application in the development of new agrochemicals.

References

Gram-Scale Synthesis of (4Z)-Lachnophyllum Lactone for Research Applications

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone, has garnered significant interest in agricultural and medicinal research due to its potent phytotoxic and antifungal properties. Historically, research has been hampered by the limited availability of this compound from natural sources. This document provides detailed protocols for the gram-scale synthesis of this compound, enabling broader research into its mechanism of action and potential applications. The synthetic route is based on a recently developed versatile and scalable methodology employing a key Pd-Cu bimetallic cascade cross-coupling cyclization reaction.[1][2][3] These protocols are intended to provide researchers with a reliable method to produce significant quantities of this compound for in-depth biological evaluation.

Introduction

This compound is a bioactive metabolite isolated from various plant species, including those from the Conyza genus.[1][3] It has demonstrated significant allelopathic activity, inhibiting the growth of parasitic weeds such as Cuscuta campestris, Orobanche minor, and Phelipanche ramosa.[1][4] Furthermore, it exhibits notable antifungal activity against plant pathogens like Verticillium dahliae.[1][2] The development of a scalable synthetic route is a critical step to facilitate comprehensive studies into its potential as a bioherbicide or a lead compound for novel antifungal agents. The protocol detailed herein is adapted from the successful gram-scale synthesis reported by Soriano, G., et al. (2024).[1][3]

Retrosynthetic Analysis and Synthesis Workflow

The synthetic strategy for this compound relies on a convergent approach. The key bond formation is achieved through a palladium-copper catalyzed cross-coupling reaction followed by a cyclization cascade.

Retrosynthetic Analysis Diagram

Caption: Retrosynthetic analysis of this compound.

Overall Synthesis Workflow Diagram

Caption: Workflow for the gram-scale synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed for the gram-scale synthesis of this compound. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Synthesis of (Z)-3-iodopropenoic acid

This precursor is synthesized from propiolic acid and iodine.

Materials:

-

Propiolic acid

-

Potassium iodide (KI)

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of potassium iodide and iodine in water.

-

Cool the solution in an ice bath and slowly add a solution of propiolic acid and sodium hydroxide.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Acidify the mixture with hydrochloric acid and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (Z)-3-iodopropenoic acid.

Step 2: Synthesis of Hepta-1,3-diyne

This intermediate is prepared from hept-1-yne.

Materials:

-

Hept-1-yne

-

n-Butyllithium (n-BuLi)

-

1,2-Dibromoethane

-

Liquid ammonia

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve hept-1-yne in anhydrous THF.

-

Cool the solution to -78 °C and add n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, condense liquid ammonia and add 1,2-dibromoethane.

-

Slowly add the lithium acetylide solution to the liquid ammonia mixture.

-

Allow the reaction to proceed, then quench carefully with water.

-

Extract the product with a nonpolar solvent and purify by distillation to obtain hepta-1,3-diyne.

Step 3: Gram-Scale Pd-Cu Catalyzed Cross-Coupling and Cyclization

This is the key step in the synthesis of this compound.

Materials:

-

(Z)-3-iodopropenoic acid (from Step 1)

-

Hepta-1,3-diyne (from Step 2)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of (Z)-3-iodopropenoic acid in acetonitrile, add triethylamine.

-

To this mixture, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

-

Add hepta-1,3-diyne to the reaction mixture.

-

Stir the reaction at a slightly elevated temperature (e.g., 40 °C) overnight, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis and biological activity of this compound and its analogs.

Table 1: Reaction Yields for the Gram-Scale Synthesis of this compound

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Synthesis of (Z)-3-iodopropenoic acid | Propiolic acid | (Z)-3-iodopropenoic acid | 75-85 |

| 2. Synthesis of Hepta-1,3-diyne | Hept-1-yne | Hepta-1,3-diyne | 60-70 |

| 3. Pd-Cu Catalyzed Cross-Coupling and Cyclization | (Z)-3-iodopropenoic acid & Hepta-1,3-diyne | This compound | 40-50 |

| Overall Yield | Propiolic acid & Hept-1-yne | This compound | 18-30 |

Note: Yields are approximate and may vary based on reaction scale and purification efficiency.

Table 2: Phytotoxic Activity of this compound and Analogs

| Compound | Target Species | Activity Metric | Value | Reference |

| This compound | Cuscuta campestris | IC₅₀ | 24.8 µg/mL | [4] |

| This compound | Cuscuta campestris | % Inhibition | ~85% at 0.3 mM | [1] |

| This compound | Orobanche minor | % Inhibition | >70% at 0.3 mM | [1] |

| This compound | Phelipanche ramosa | % Inhibition | >40% at 0.3 mM | [1] |

| (4E)-Lachnophyllum Lactone | Various | - | Generally similar to (4Z) isomer | [1][2] |

| (4Z,8Z)-Matricaria Lactone | Various | - | Also shows significant inhibition | [1][2] |

Table 3: Antifungal Activity of this compound

| Compound | Fungal Pathogen | Activity Metric | Value | Reference |

| This compound | Verticillium dahliae | % Mycelial Growth Reduction | Significant at 1 mM | [1][2] |

Proposed Mechanism of Action

The biological activity of this compound is thought to be associated with the presence of an α,β-unsaturated carbonyl group (a Michael acceptor). This functional group can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular processes.

Proposed General Mechanism of Action Diagram

References

- 1. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, an Acetylenic Furanone from Conyza bonariensis, Identified for the First Time with Allelopathic Activity against Cuscuta campestris | MDPI [mdpi.com]

Application Notes and Protocols for (4Z)-Lachnophyllum Lactone as a Potential Bioherbicide

Introduction

(4Z)-Lachnophyllum lactone is a naturally occurring acetylenic furanone found in several species of the Asteraceae family, such as Conyza bonariensis and Conyza canadensis[1][2][3]. This compound has demonstrated significant phytotoxic and antifungal activities, positioning it as a promising candidate for the development of new bioherbicides[4][5][6]. Its potential as a natural alternative to synthetic herbicides is of great interest for sustainable agriculture, particularly for managing parasitic weeds like Cuscuta campestris (dodder) and various broomrape species (Orobanche and Phelipanche spp.)[1][3][4]. The herbicidal activity is thought to be associated with its α,β-unsaturated carbonyl group[1]. This document provides detailed application notes and experimental protocols for researchers and professionals in drug development and agricultural science exploring the bioherbicidal potential of this compound.

Data Presentation: Phytotoxic Efficacy

The bioherbicidal activity of this compound has been quantified against several plant species. The following tables summarize the available data on its efficacy.

Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) of this compound against Various Plant Species

| Target Plant Species | Parameter | Value | Reference |

| Cuscuta campestris (Dodder) | IC50 (seedling growth) | 24.8 µg/mL | [1] |

| Lemna paucicostata (Duckweed) | IC50 (growth inhibition) | 104 µM | [7] |

| Lepidum sativum (Garden cress) | EC50 (shoot length) | 85.89 mg L-1 | [2][8] |

Table 2: Percent Inhibition of Plant Growth by this compound

| Target Plant Species | Concentration | Percent Inhibition | Reference |

| Cuscuta campestris | 0.3 mM | ~85% (seedling growth) | [4][5] |

| Cuscuta campestris | 1 mM | 97.04 ± 1.58% (seedling growth) | [3] |

| Orobanche minor | 0.3 mM | >70% (radicle growth) | [4][5] |

| Phelipanche ramosa | 0.3 mM | >40% (radicle growth) | [4][5] |

| Conyza bonariensis | 0.1 mM | High percentage (seed germination) | [4][5] |

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the evaluation of the bioherbicidal activity of this compound.

Protocol 1: In Vitro Seed Germination and Seedling Growth Inhibition Assay

This protocol is adapted from studies on the allelopathic effects of this compound on parasitic and non-parasitic weeds[1][4].

Objective: To determine the effect of this compound on seed germination and early seedling growth of target weed species in vitro.

Materials:

-

This compound (synthesized or purified)

-

Seeds of target weed species (e.g., Cuscuta campestris, Lepidum sativum)

-

Sterile distilled water

-

Methanol or other suitable solvent

-

Petri dishes (5.5 cm diameter)

-

Filter paper discs (5 cm diameter)

-

Growth chamber with controlled temperature and light conditions

-

Sulfuric acid (for seed scarification of hard-coated seeds like Cuscuta)

-

Tweezers

-

Micropipettes

-

Digital caliper or ruler

Procedure:

-

Seed Preparation (for hard-coated seeds like Cuscuta campestris): a. To break dormancy, scarify the seeds by immersing them in concentrated sulfuric acid for approximately 45 minutes[1]. b. Carefully decant the acid and thoroughly rinse the seeds with sterile distilled water multiple times. c. Air-dry the scarified seeds in a sterile environment.

-

Preparation of Test Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 10 mg/mL). b. From the stock solution, prepare a series of dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL or 0.1, 0.3, 1 mM)[1][4]. c. Ensure the final solvent concentration in all test solutions, including the control, is low and consistent (e.g., ≤ 2% methanol) to avoid solvent-induced phytotoxicity[1]. d. Prepare a control solution containing the same concentration of the solvent in sterile distilled water.

-

Assay Setup: a. Place one sterile filter paper disc into each Petri dish. b. Using tweezers, place a predetermined number of seeds (e.g., 5-10) on the filter paper in each Petri dish[1][2]. c. Apply a specific volume of the respective test solution or control solution to each filter paper to ensure it is saturated but not flooded. d. Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubation: a. Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

-

Data Collection and Analysis: a. After a specified incubation period (e.g., 6-7 days), measure the radicle length and/or hypocotyl length of the seedlings. b. Calculate the percentage of germination inhibition and seedling growth inhibition relative to the control. c. Determine the IC50 or EC50 values by performing a dose-response analysis. d. Statistical analysis (e.g., ANOVA followed by Tukey's test) should be used to determine significant differences between treatments[1].

Protocol 2: Whole Plant Pot Experiment

This protocol is designed to assess the phytotoxic effects of this compound on whole plants in a more realistic setting[1].

Objective: To evaluate the pre-emergence or post-emergence bioherbicidal activity of this compound on target weed species.

Materials:

-

This compound

-

Pots filled with a suitable soil medium

-

Seeds or seedlings of the target weed species

-

Greenhouse or controlled environment facility

-

Spraying equipment for post-emergence application

-

Watering system

Procedure (Pre-emergence Application):

-

Sowing: a. Fill pots with the soil medium. b. Sow a known number of seeds of the target weed species at a specified depth.

-

Treatment Application: a. Prepare aqueous solutions of this compound at various concentrations. An emulsifier may be needed for even application. b. Apply a defined volume of the test solutions to the soil surface of each pot. c. Treat control pots with the same volume of water (and emulsifier if used).

-

Growth and Observation: a. Place the pots in a greenhouse under appropriate conditions for plant growth. b. Water the pots as needed, avoiding leaching of the compound. c. Monitor the pots for weed emergence over a period of several weeks.

Procedure (Post-emergence Application):

-

Plant Growth: a. Sow seeds in pots and allow them to grow to a specific developmental stage (e.g., two- to four-leaf stage).

-

Treatment Application: a. Prepare aqueous solutions of this compound with a surfactant to enhance leaf adhesion. b. Spray the foliage of the seedlings with the test solutions until runoff. c. Spray control plants with the water-surfactant solution.

-

Data Collection and Analysis: a. After a set period (e.g., 14-21 days), assess the phytotoxic effects. b. Record parameters such as plant mortality, growth inhibition, biomass (fresh and dry weight), and visual injury symptoms (e.g., chlorosis, necrosis). c. Perform statistical analysis to compare the different treatments.

Visualizations

Proposed Mechanism of Action

The bioherbicidal activity of this compound is likely attributed to the presence of an α,β-unsaturated carbonyl group, which is a known Michael acceptor[1]. This functional group can react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins or glutathione, leading to cellular damage and inhibition of essential metabolic processes.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Bioherbicide Evaluation

The following diagram illustrates a typical workflow for the evaluation of this compound as a potential bioherbicide, from initial screening to more detailed studies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scilit.com [scilit.com]

Application Notes and Protocols for In Vitro Phytotoxicity Testing of (4Z)-Lachnophyllum Lactone

Introduction

(4Z)-Lachnophyllum Lactone is a naturally occurring acetylenic furanone isolated from plants such as Conyza bonariensis[1][2]. This compound has demonstrated significant phytotoxic, allelopathic, and antifungal activities, making it a compound of interest for the development of natural bioherbicides and crop protection agents[1][3][4]. Its biological activities are potentially linked to the α,β-unsaturated carbonyl group in its structure[1]. Accurate and reproducible in vitro assays are essential for characterizing its phytotoxic profile, determining effective concentrations, and understanding its mode of action.

These application notes provide detailed protocols for three common in vitro assays to evaluate the phytotoxicity of this compound: the Seed Germination and Radicle Growth Assay, the Pollen Tube Growth Assay, and the Plant Cell Viability Assay.

Summary of Known Phytotoxic Activity

This compound has shown inhibitory effects against a range of plant species. The following table summarizes the available quantitative data on its phytotoxicity.

| Target Species | Assay Type | Endpoint | Result (IC₅₀ / EC₅₀) | Reference |

| Cuscuta campestris | Seedling Growth Inhibition | IC₅₀ | 24.8 µg/mL | [1][3] |

| Lepidium sativum | Shoot Length Reduction | EC₅₀ | 85.89 mg/L | [5][6] |

| Orobanche minor | Radicle Growth Inhibition | >70% inhibition at 0.3 mM | [2][4] | |

| Phelipanche ramosa | Radicle Growth Inhibition | >40% inhibition at 0.3 mM | [2][4] | |

| Conyza bonariensis | Seed Germination Inhibition | High inhibition at 0.1 mM | [2][4] |

Protocol 1: Seed Germination and Radicle Growth Inhibition Assay

This assay is a fundamental test to evaluate the effect of a compound on the initial stages of plant development[7][8]. It measures the percentage of seeds that germinate and the subsequent growth of the primary root (radicle) in the presence of the test substance[9].

Materials

-

This compound

-

Test plant seeds (e.g., Lepidium sativum (cress), Lactuca sativa (lettuce), Sorghum saccharatum)[7][8]

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Sterile distilled water

-

Incubator with controlled temperature and light

-

Ruler or digital caliper

Methodology

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Create a series of working solutions by diluting the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

The final concentration of DMSO in all solutions, including the control, should not exceed 0.5% to avoid solvent-induced toxicity.

-

Prepare a negative control using sterile distilled water with the same percentage of DMSO as the test solutions.

-

-

Assay Setup:

-

Surface sterilize seeds by briefly rinsing with 1% sodium hypochlorite solution, followed by several rinses with sterile distilled water[10].

-

Place two layers of sterile filter paper into each Petri dish.

-

Pipette 5 mL of the respective test solution or control solution onto the filter paper, ensuring it is evenly moistened.

-

Arrange 20-30 seeds evenly on the surface of the moistened filter paper in each dish[6].

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

-

Incubation:

-

Data Collection and Analysis:

-

Seed Germination: A seed is considered germinated when the radicle has emerged and is at least 2 mm long. Count the number of germinated seeds in each dish.

-

Radicle Length: Measure the length of the radicle for each germinated seed using a ruler, caliper, or image analysis software.

-

Calculate the Seed Germination Inhibition (SGI) and Radicle Growth Inhibition (RGI) using the following formulas[9]:

-

SGI (%) = [(Gc - Gt) / Gc] * 100

-

RGI (%) = [(Lc - Lt) / Lc] * 100

-

Where:

-

Gc = Average number of germinated seeds in the control.

-

Gt = Average number of germinated seeds in the treatment.

-

Lc = Average radicle length in the control.

-

Lt = Average radicle length in the treatment.

-

-

-

Determine the IC₅₀ value (the concentration causing 50% inhibition) by plotting the inhibition percentage against the log of the concentration.

-

Protocol 2: Pollen Tube Growth (PTG) Inhibition Assay

The PTG assay is a rapid and sensitive method for assessing the cytotoxicity of substances[12][13]. Pollen tubes exhibit very fast growth, and any toxic effect on cellular metabolism or integrity can be quickly observed as an inhibition of this growth[14][15].

Materials

-

This compound

-

Freshly collected pollen (e.g., from Nicotiana tabacum, Impatiens sultanii, or Lilium species)[12][16]

-

Pollen Germination Medium (e.g., 10% sucrose, 0.01% boric acid, 1 mM CaCl₂, 1 mM KH₂PO₄)[16]. The optimal composition may vary by species[15].

-

Microscope slides (concavity slides preferred) or 96-well plates

-

Microscope with an eyepiece graticule or camera for imaging

-

Incubation chamber with controlled humidity and temperature

Methodology

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound and a series of dilutions in the Pollen Germination Medium. Ensure the final DMSO concentration is minimal (<0.5%).

-

The control medium should contain the same concentration of DMSO.

-

-

Pollen Suspension and Exposure:

-

Collect fresh pollen and suspend it in the control germination medium to a desired density (e.g., 1-2 mg/mL).

-

Distribute the pollen suspension into microcentrifuge tubes or wells of a microplate.

-

Add the lactone test solutions to the pollen suspensions to achieve the final target concentrations.

-

-

Incubation:

-

Pipette a drop of each suspension onto a microscope slide, place it in a humid chamber (e.g., a Petri dish with moist filter paper), and incubate at 25°C for 2-4 hours[14]. Alternatively, incubate directly in the microplate.

-

-

Data Collection and Analysis:

-

After incubation, stop pollen tube growth by adding a drop of 5% glutaraldehyde fixative[17].

-

Using a microscope (e.g., at 100x magnification), measure the length of 50-100 randomly selected pollen tubes for each concentration and the control.

-

Calculate the Pollen Tube Growth Inhibition (%) relative to the control.

-

Determine the IC₅₀ value by plotting the inhibition percentage against the log of the lactone concentration.

-

Protocol 3: Plant Cell Viability Assay

This assay assesses cytotoxicity at the cellular level by using viability stains to differentiate between living and dead cells in a plant cell suspension culture[18][19]. The Fluorescein Diacetate (FDA) method is common, where esterases in living cells cleave non-fluorescent FDA into fluorescent fluorescein, which is retained by the intact plasma membrane[20].

Materials

-

This compound

-

Established plant cell suspension culture (e.g., Nicotiana tabacum BY-2, Arabidopsis)

-

Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)

-

Culture medium for the cell line

-

Microcentrifuge tubes or 96-well plate

-

Fluorescence microscope with appropriate filter sets (e.g., 488 nm excitation, 515 nm emission)[20]

-

Hemocytometer or cell counter

Methodology

-

Cell Culture and Treatment:

-

Subculture cells into fresh medium 2-3 days before the experiment to ensure they are in the exponential growth phase.

-

Adjust the cell density to a standard concentration (e.g., 1 x 10⁵ cells/mL).

-

Add various concentrations of this compound (prepared from a stock in DMSO) to the cell suspensions. Include a solvent control.

-

Incubate the treated cells under standard culture conditions for a defined period (e.g., 24 hours).

-

-

Staining Procedure:

-

Prepare a fresh working solution of FDA by diluting the stock solution in the culture medium to a final concentration of 0.01%[20].

-

Transfer a sample of the cell suspension (e.g., 100 µL) to a microcentrifuge tube and add an equal volume of the FDA working solution.

-

Incubate at room temperature for 5-10 minutes in the dark[20].

-

-

Microscopy and Data Analysis:

-

Place a small aliquot of the stained cell suspension onto a microscope slide or hemocytometer.

-

Using a fluorescence microscope, count the number of fluorescent (viable) cells and non-fluorescent (non-viable) cells. Count at least 200-300 cells per sample.

-

Calculate Cell Viability (%) using the formula:

-

Cell Viability (%) = (Number of viable cells / Total number of cells) * 100

-

-

Determine the LC₅₀ (lethal concentration for 50% of cells) from the dose-response curve.

-

Proposed Mechanism of Action

The phytotoxicity of this compound is suggested to be related to the presence of an α,β-unsaturated carbonyl group (a butenolide ring) in its structure[1]. This functional group is a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules such as proteins (e.g., cysteine or histidine residues in enzymes) and DNA. This covalent modification can lead to enzyme inactivation, disruption of cellular processes, and ultimately, cell death. Further studies are needed to identify the specific molecular targets.

References

- 1. This compound, an Acetylenic Furanone from Conyza bonariensis, Identified for the First Time with Allelopathic Activity against Cuscuta campestris | MDPI [mdpi.com]

- 2. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 5. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phytotoxicity test with Phytotoxkit liquid samples | MicroBioTests [microbiotests.com]

- 8. biotoxicity.com [biotoxicity.com]

- 9. researchgate.net [researchgate.net]

- 10. worldseed.org [worldseed.org]

- 11. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]

- 12. Adaptation of the Pollen Tube Growth Assay to Cytotoxicity Testing of Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pollen tube growth test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Observing the growth of pollen tubes [practicalbiology.org]

- 16. Impatiens pollen germination and tube growth as a bioassay for toxic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Measure Plant Cell Viability Accurately: Methods and Insights [alpha.medical-xprt.com]

- 19. horticulture.wisc.edu [horticulture.wisc.edu]

- 20. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]

Application Notes and Protocols for Nematicidal Activity Assays of (4Z)-Lachnophyllum Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone, has demonstrated significant potential as a nematicidal agent. These application notes provide detailed protocols for assessing the in vitro nematicidal activity of this compound against the root-knot nematode Meloidogyne incognita and the model organism Caenorhabditis elegans. The provided methodologies cover mortality and egg-hatching inhibition assays, crucial for determining the efficacy and potency of this compound for potential development as a novel nematicide.

Quantitative Data Summary

The nematicidal activity of this compound has been quantified against the plant-parasitic nematode Meloidogyne incognita. In contrast, studies on the model terrestrial nematode Caenorhabditis elegans have indicated lower toxicity.

Table 1: Nematicidal and Ecotoxicological Activity of this compound

| Organism | Assay Type | Parameter | Value | Reference |

| Meloidogyne incognita | Mortality/Immobility | IC50 | 18.9 mg L⁻¹ | [1] |

| Caenorhabditis elegans | Mortality | - | No significant mortality observed | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound should be prepared for use in the nematicidal assays.

Materials:

-